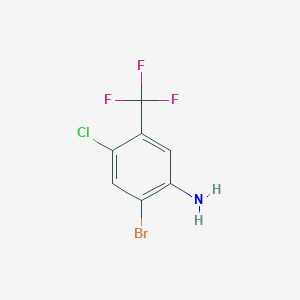

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-4-chloro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.47 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid . The storage temperature is normal, and the physical form is solid or viscous liquid or liquid .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics. The halogenated nature of this compound makes it a valuable reagent for labeling or modifying proteins, aiding in the identification and quantification of proteins within complex biological samples .

Organic Synthesis

In organic chemistry, 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a key intermediate for the synthesis of various organic compounds. Its reactive bromine and chlorine atoms make it suitable for further functionalization through nucleophilic substitution reactions, which are fundamental in building complex molecules .

Medicinal Chemistry

This aniline derivative is significant in medicinal chemistry for the development of pharmaceuticals. It has been used in the synthesis and biochemical evaluation of inhibitors targeting the hepatitis C virus (HCV) NS3 protease, which is crucial for antiviral drug development .

Material Science

The compound’s unique chemical structure contributes to material science, particularly in the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings can enhance material durability against chemical and environmental degradation .

Environmental Studies

2-Bromo-4-chloro-5-(trifluoromethyl)aniline: can be used as a tracer or marker in environmental studies to track the distribution and degradation of halogenated compounds in ecosystems. Understanding its behavior in the environment helps assess the impact of similar compounds on ecological health .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material when analyzing the presence of related compounds in various samples. Its well-defined physical and chemical properties make it an excellent candidate for calibration in spectroscopic and chromatographic techniques .

Biochemistry Research

In biochemistry, it’s used as a building block for synthesizing compounds that can mimic or inhibit the function of naturally occurring molecules, providing insights into biochemical pathways and processes .

Advanced Research Applications

Due to its reactive halogen groups, 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is also explored in advanced research fields like nanotechnology and quantum chemistry for creating new types of sensors or quantum dots with potential applications in imaging and diagnostics .

Safety and Hazards

Mechanism of Action

Target of Action

It is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it a significant target for antiviral drugs .

Mode of Action

Given its use in the synthesis of hcv ns3 protease inhibitors, it can be inferred that it may interact with the active site of the enzyme, thereby inhibiting its function .

Pharmacokinetics

A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was excreted in the urine of rats .

Result of Action

Given its role in the synthesis of hcv ns3 protease inhibitors, it can be inferred that it may inhibit the replication of hcv at the molecular level .

Action Environment

Safety data sheets suggest that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents .

properties

IUPAC Name |

2-bromo-4-chloro-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVITUACFGUYVKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504863 |

Source

|

| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |

CAS RN |

193090-44-7 |

Source

|

| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)